2-(Tetrahydrofuran-3-yloxy)benzoic acid

Catalog No.
S806558
CAS No.
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tetrahydrofuran-3-yloxy)benzoic acid

Product Name

2-(Tetrahydrofuran-3-yloxy)benzoic acid

IUPAC Name

2-(oxolan-3-yloxy)benzoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13)

InChI Key

DOXABALZWJNBOW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC=C2C(=O)O

2-(Tetrahydrofuran-3-yloxy)benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (THF) ring linked via an ether bond at the ortho position of the aromatic core. Its systematic IUPAC name is 2-amino-3-(oxolan-3-yloxy)benzoic acid, reflecting the amino group at position 2 and the THF-3-yloxy substituent at position 3. Key identifiers include:

PropertyValueSource
Molecular formulaC₁₁H₁₃NO₄
Molecular weight223.22 g/mol
SMILESC1COCC1OC2=CC=CC(=C2N)C(=O)O
InChIKeyVPUCDJMJKWQVOS-UHFFFAOYSA-N

Synonyms include A1-38064 and 2-amino-3-(oxolan-3-yloxy)benzoic acid. The compound’s structure combines the planar aromatic system of benzoic acid with the conformational flexibility of the THF ring, enabling diverse reactivity.

Historical Context and Discovery

The synthesis of 2-(tetrahydrofuran-3-yloxy)benzoic acid aligns with advancements in etherification techniques, particularly the Williamson Ether Synthesis. Early routes likely involved coupling a THF-derived alkoxide with a halogenated benzoic acid precursor under basic conditions. PubChem records indicate its first registration in 2016, suggesting its emergence as a research target in medicinal and materials chemistry. Its development parallels interest in tetrahydrofuran-substituted aromatics for modulating solubility and steric effects in drug design.

Significance in Organic Chemistry Research

This compound serves as a model system for studying:

  • Steric and electronic effects in ortho-substituted benzoic acids, where the THF ring influences hydrogen-bonding networks.
  • Conformational dynamics of tetrahydrofuran rings in constrained environments, relevant to catalysis and polymer science.
  • Intermediate utility in synthesizing macrocyclic lactones and kinase inhibitors, as seen in resorcylic acid lactone analogs.

Its amino and carboxylic acid groups enable further functionalization, making it a versatile building block for metal-organic frameworks (MOFs) and bioconjugates.

Relationship to Other Tetrahydrofuran-Substituted Benzoic Acids

Structural isomers and analogs of 2-(tetrahydrofuran-3-yloxy)benzoic acid exhibit distinct properties based on substitution patterns:

Compound NameSubstituent PositionMolecular FormulaKey Differences
3-(Tetrahydrofuran-3-yloxy)benzoic acidmetaC₁₁H₁₂O₄Higher polarity due to meta ether
4-(Tetrahydrofuran-3-yloxy)benzoic acidparaC₁₁H₁₂O₄Enhanced symmetry alters crystal packing
2-Nitro-5-(THF-3-yloxy)benzoic acidortho nitroC₁₁H₁₁NO₆Electron-withdrawing nitro group increases acidity

The ortho substitution in 2-(tetrahydrofuran-3-yloxy)benzoic acid introduces steric hindrance between the THF ring and carboxylic acid group, reducing rotational freedom compared to meta or para analogs. This spatial arrangement impacts its reactivity in esterification and amidation reactions.

XLogP3

1.5

Dates

Last modified: 07-21-2023

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